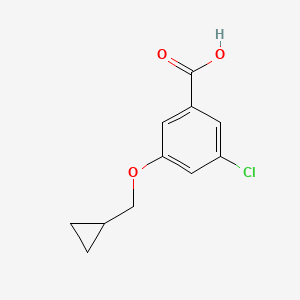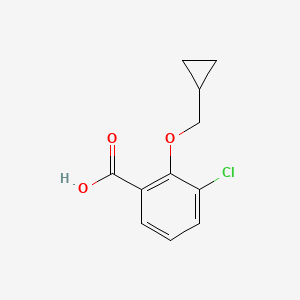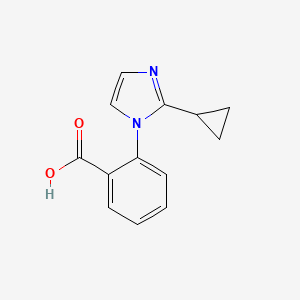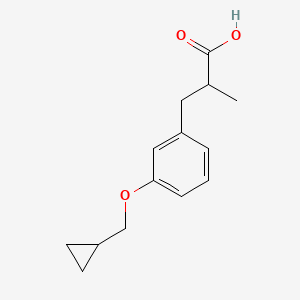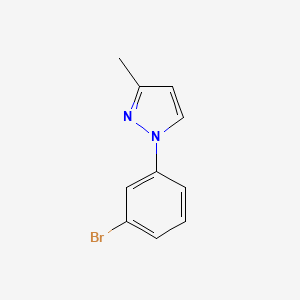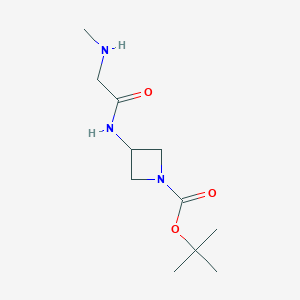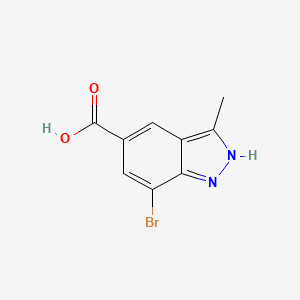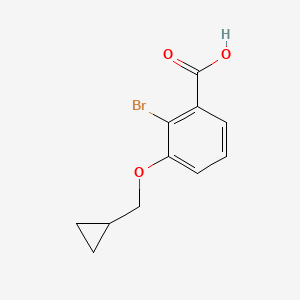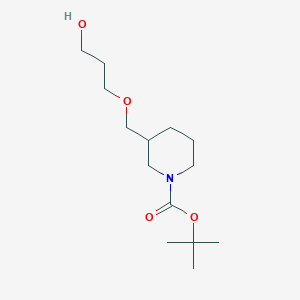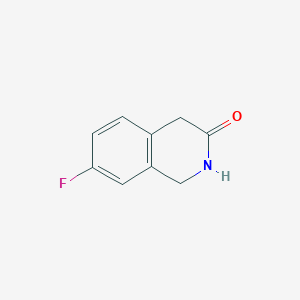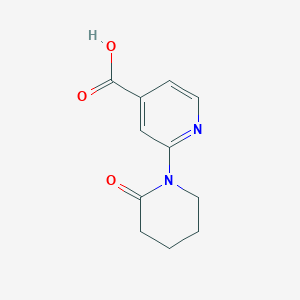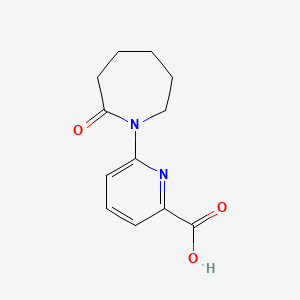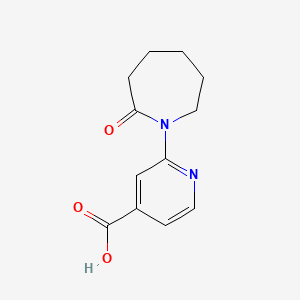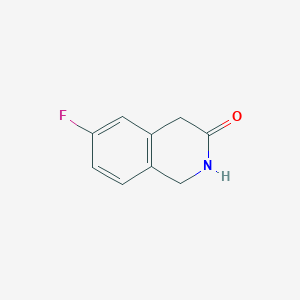
6-Fluoro-1,4-dihydroisoquinolin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-1,4-dihydroisoquinolin-3(2H)-one is a heterocyclic compound with the molecular formula C9H8FNO. It is a derivative of isoquinoline, featuring a fluorine atom at the 6th position and a carbonyl group at the 3rd position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,4-dihydroisoquinolin-3(2H)-one typically involves the reaction of 3,4-dihydroisoquinolin-1(2H)-one with fluorinating agents. One common method is the Castagnoli–Cushman reaction, which involves the condensation of an imine with an anhydride, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product .
化学反应分析
Types of Reactions
6-Fluoro-1,4-dihydroisoquinolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinolone derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Introduction of different substituents at various positions on the isoquinoline ring
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often employs halogenating agents or nucleophiles under controlled conditions
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines and quinolones, which can have different pharmacological properties .
科学研究应用
6-Fluoro-1,4-dihydroisoquinolin-3(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Industry: Potential use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Fluoro-1,4-dihydroisoquinolin-3(2H)-one involves its interaction with specific molecular targets. For instance, as a potassium channel modulator, it affects the opening or closing of voltage-gated potassium channels, which can influence neuronal excitability and potentially treat seizure disorders . The exact pathways and molecular targets are still under investigation.
相似化合物的比较
Similar Compounds
6-bromo-3,4-dihydro-2H-isoquinolin-1-one: Similar structure but with a bromine atom instead of fluorine.
6-chloro-3,4-dihydro-2H-isoquinolin-1-one: Contains a chlorine atom at the 6th position.
6-fluoro-3,4-dihydroisoquinolin-1(2H)-one: Another fluorinated derivative with slight structural variations.
Uniqueness
6-Fluoro-1,4-dihydroisoquinolin-3(2H)-one is unique due to its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
属性
IUPAC Name |
6-fluoro-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-3H,4-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPBKVNGVDQCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNC1=O)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
